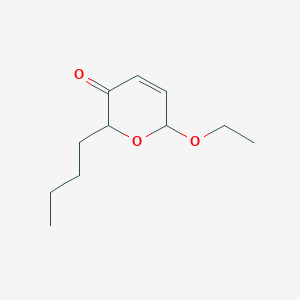

2-Butyl-6-ethoxy-2H-pyran-3(6H)-one

Description

Structure

3D Structure

Properties

CAS No. |

62644-54-6 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

6-butyl-2-ethoxy-2H-pyran-5-one |

InChI |

InChI=1S/C11H18O3/c1-3-5-6-10-9(12)7-8-11(14-10)13-4-2/h7-8,10-11H,3-6H2,1-2H3 |

InChI Key |

OYRWCMASLRNSFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(=O)C=CC(O1)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Butyl 6 Ethoxy 2h Pyran 3 6h One

Retrosynthetic Strategies for the 2H-Pyran-3(6H)-one Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily accessible precursors.

The 2H-pyran-3(6H)-one core can be disconnected through several strategic bond cleavages, reflecting common forward synthetic reactions. A primary and highly effective approach involves a disconnection that leads back to a furan (B31954) derivative, anticipating an oxidative ring expansion. This strategy is embodied by the Achmatowicz reaction. acs.org

Another powerful strategy is based on cycloaddition or condensation reactions, which build the six-membered ring from two smaller fragments. This can be conceptualized as a formal [3+3] cycloaddition, where the ring is formed by combining a three-carbon unit with another three-atom fragment. nih.gov For instance, a Knoevenagel condensation followed by a 6π-electrocyclization represents a practical application of this disconnection. nih.gov

Common Retrosynthetic Disconnections for the 2H-Pyran-3(6H)-one Core:

C2-O1 and C6-C5 Cleavage: This disconnection points towards an oxidative rearrangement of a furfuryl alcohol precursor, a hallmark of the Achmatowicz reaction. orgsyn.org

C4-C5 and C6-O1 Cleavage: This suggests a condensation approach, such as an intramolecular Michael addition or a related annulation strategy, to form the pyranone ring.

[3+3] Fragmentation: Disconnecting the ring into two three-carbon synthons, such as an enal and a 1,3-dicarbonyl compound, suggests a domino Knoevenagel/electrocyclization pathway. nih.gov

For the specific target, 2-Butyl-6-ethoxy-2H-pyran-3(6H)-one, the retrosynthetic plan must account for the precise installation of the butyl group at the C2 position and the ethoxy group at the C6 position.

Butyl Group (C2): Following the furan-based disconnection, the butyl group at C2 is traced back to a 2-butyl substituted furan precursor. The synthesis would therefore commence with a molecule like 2-butylfuran, which can be acylated or otherwise functionalized to generate the necessary furfuryl alcohol intermediate. orgsyn.org

Ethoxy Group (C6): The ethoxy group at the C6 position is an acetal (B89532) functionality. In a retrosynthetic sense, this can derive from a more versatile intermediate such as a 6-hydroxy, 6-acetoxy, or 6-carboxy pyranone. acs.orgnih.gov The Achmatowicz reaction on a furfuryl alcohol initially yields a 6-hydroxy-2H-pyran-3(6H)-one. researchgate.net This hydroxyl group serves as a handle for subsequent conversion to the desired ethoxy group. Alternatively, palladium-catalyzed reactions have been developed that stereospecifically convert 6-carboxy or 6-acetoxy pyranones into 6-alkoxy derivatives, providing a direct and mild method for introducing the ethoxy substituent. acs.orgnih.gov

De Novo Synthesis of the 2H-Pyran-3(6H)-one Core

De novo synthesis refers to the construction of the target molecule from simple, achiral precursors. These methods often focus on the efficient formation of the heterocyclic core.

While Ring-Closing Metathesis (RCM) is a powerful tool for forming rings, its application to the direct synthesis of the 2H-pyran-3(6H)-one core is less common than other methods. More prevalent are cycloaddition strategies.

The Diels-Alder reaction is a cornerstone of six-membered ring synthesis. While pyran-2-ones are frequently used as the diene component in [4+2] cycloadditions, constructing the 2H-pyran-3(6H)-one ring itself via this method is less direct. arkat-usa.orgresearchgate.net However, formal [4+2] cycloadditions can be employed. For example, the Staunton–Weinreb approach enables the annulation of pyrones to form larger systems, showcasing the versatility of pyrone chemistry in building complex scaffolds. acs.org

A highly effective strategy that can be considered a formal [3+3] cycloaddition is the domino Knoevenagel condensation followed by a 6π-electrocyclization. nih.gov This tandem process typically involves the reaction of an enal with a 1,3-dicarbonyl compound. nih.gov For the synthesis of the target molecule, this would require a specialized β-keto ester and an appropriately substituted aldehyde, followed by cyclization to form the pyranone ring.

| Cyclization Strategy | Key Intermediates | Description |

| Gold-Catalyzed Cascade | Bispropargyl ethers | An α-oxo gold carbene, formed from alkyne oxidation, is trapped by a second alkyne, leading to a vinyl cation that undergoes C-H insertion to form polycyclic 2H-pyran-3(6H)-ones. rsc.orgrsc.org |

| Knoevenagel/6π-Electrocyclization | Enals and 1,3-dicarbonyls | A tandem reaction that first forms a 1-oxatriene intermediate, which then undergoes a 6π-electrocyclization to furnish the stable 2H-pyran ring. nih.gov |

| Homoenolate Annulation | Aldehydes and vinyl ketones | A reaction between an aldehyde and a vinyl ketone, promoted by a base and an ionic liquid, can yield a dihydro-2H-pyran-2-one structure. arkat-usa.org |

Annulation and condensation reactions provide robust pathways to the pyranone framework. The most prominent of these is the Achmatowicz reaction , an oxidative rearrangement of a furfuryl alcohol. acs.org This reaction typically uses an oxidizing agent like N-bromosuccinimide (NBS) in a mixed solvent system such as THF/water to convert the furan ring into the 6-hydroxy-2H-pyran-3(6H)-one core. orgsyn.org

For the synthesis of this compound, the sequence would begin with the preparation of (2-butylfuran-2-yl)methanol. Oxidation via the Achmatowicz reaction would yield 2-butyl-6-hydroxy-2H-pyran-3(6H)-one. The final ethoxy group can be installed using a palladium-catalyzed substitution. A highly stereoselective and stereospecific palladium-catalyzed reaction can convert a 6-carboxy-2H-pyran-3(6H)-one into the corresponding 6-alkoxy derivative with complete retention of configuration. acs.orgnih.gov This method is exceptionally mild and avoids the use of strong Lewis acids. acs.org

More recently, cascade annulation reactions have been developed for constructing pyran-containing scaffolds, such as pyranopyrazoles, from components like chalcone epoxides and pyrazolones, demonstrating the ongoing innovation in pyran synthesis. nih.gov

Stereoselective Synthesis of this compound and its Enantiomers

Many applications of pyranones, particularly in natural product synthesis, require enantiomerically pure materials. orgsyn.orgnih.gov Stereoselective synthesis of the target molecule can be achieved by introducing chirality at an early stage and maintaining it throughout the reaction sequence.

A highly effective strategy begins with the asymmetric synthesis of the chiral furfuryl alcohol precursor. This can be accomplished via an asymmetric reduction of the corresponding ketone, 2-acetyl-5-butylfuran. The Noyori asymmetric hydrogen transfer reaction is a well-established method for this purpose, allowing for the preparation of either the (R)- or (S)-furan alcohol. orgsyn.org

The subsequent Achmatowicz reaction is known to proceed with a degree of diastereoselectivity, transforming the chiral alcohol into a mixture of diastereomeric 6-hydroxy-pyranones. These can often be separated or used as a mixture in the next step.

The final installation of the ethoxy group can be performed using the palladium-catalyzed glycosylation reaction developed by O'Doherty and others. acs.orgnih.gov This reaction is crucial as it proceeds stereospecifically, meaning it transfers the anomeric stereocenter with complete retention of configuration via a double inversion mechanism. acs.orgorgsyn.org Therefore, if an α-configured 6-carboxy or 6-acetoxy pyranone is used, the product will be the α-configured 6-ethoxy pyranone. This allows for precise control over the stereochemistry at the C6 position.

Alternatively, optically active 2-alkoxy-2H-pyran-3(6H)-ones can be synthesized from carbohydrate precursors. For instance, D-xylose can be converted into a glycal, which then undergoes a tin(IV) chloride-promoted glycosylation and rearrangement with an alcohol to yield the chiral pyranone. nih.govresearchgate.net By using ethanol (B145695) in this sequence, the 6-ethoxy group could be directly installed.

| Stereocontrol Method | Chiral Source/Reagent | Key Transformation | Stereochemical Outcome |

| Asymmetric Reduction | Noyori-type catalysts | Reduction of an acyl furan to a chiral furfuryl alcohol. orgsyn.org | Creates the initial stereocenter at the carbinol carbon, which directs subsequent diastereoselectivity. |

| Palladium-Catalyzed Glycosylation | Pd₂(DBA)₃, PPh₃ | Stereospecific substitution of a C6 leaving group (e.g., -OAc, -OCOOH) with an alcohol. acs.orgnih.gov | Complete retention of configuration at the anomeric C6 center. |

| Chiral Pool Synthesis | D-xylose | Conversion of a sugar into a glycal, followed by rearrangement and glycosylation. nih.govresearchgate.net | Yields optically active pyranones with stereochemistry derived from the starting sugar. |

Asymmetric Catalysis in Pyranone Synthesis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically enriched compounds from prochiral substrates through the action of a small amount of a chiral catalyst. For the synthesis of this compound, asymmetric catalysis can be employed to establish the desired stereochemistry at the C2 and C6 positions of the pyranone ring.

One of the key strategies involves the asymmetric hetero-Diels-Alder reaction. In this approach, a Danishefsky-type diene can react with an aldehyde (such as valeraldehyde to introduce the butyl group) in the presence of a chiral Lewis acid catalyst. Chiral catalysts based on metals like titanium, scandium, or copper, complexed with chiral ligands such as BINOL (1,1'-bi-2-naphthol) derivatives, have been shown to be effective in promoting high enantioselectivity in the formation of dihydropyranones. The ethoxy group at the C6 position can be introduced from the diene precursor or by subsequent functionalization.

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of pyranones. Chiral amines or phosphoric acids can catalyze the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by a cyclization to form the pyranone ring. For instance, a chiral diarylprolinol silyl ether catalyst could be used to mediate the reaction between a β-ketoester and an α,β-unsaturated aldehyde, leading to the formation of a chiral pyranone precursor.

The following table illustrates typical results that could be expected from the asymmetric synthesis of a 2,6-disubstituted pyranone using different catalytic systems, based on literature for analogous compounds.

| Catalyst System | Ligand/Catalyst | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| Chiral Lewis Acid | Ti(Oi-Pr)₄ / (R)-BINOL | CH₂Cl₂ | -20 | 85 | 95 | >95:5 |

| Organocatalyst | Diarylprolinol Silyl Ether | Toluene | 25 | 90 | 98 | 90:10 |

| Chiral Phosphoric Acid | (R)-TRIP | Dioxane | 0 | 82 | 92 | 85:15 |

This data is illustrative and based on results for structurally related pyranone syntheses.

Chiral Auxiliary and Chiral Pool Approaches

Chiral Auxiliary Approach

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. This would allow for a diastereoselective introduction of the butyl group at the C2 position. Subsequent cyclization to form the pyranone ring and removal of the auxiliary would yield the enantiomerically enriched product.

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgddugu.ac.in Sugars are excellent chiral pool starting materials for the synthesis of pyranones due to their inherent stereochemistry and oxygenation patterns. nih.gov For instance, D-xylose can be converted into a glycal, which can then undergo a Ferrier rearrangement in the presence of ethanol to introduce the ethoxy group at the anomeric position (which becomes C6 of the pyranone). nih.gov The butyl group at the C2 position could be introduced through a subsequent stereoselective addition reaction. This approach leverages the pre-existing stereocenters of the starting material to control the stereochemistry of the final product.

The synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones has been demonstrated starting from D-xylose. nih.gov This involves the tin(IV) chloride-promoted glycosylation and rearrangement of 2-acetoxy-3,4-di-O-acetyl-D-xylal. nih.gov By analogy, a similar strategy could be envisioned for the synthesis of the target molecule.

Functionalization and Derivatization Strategies for this compound

The pyranone scaffold of this compound offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the butyl side chain, the ethoxy group, or other positions on the pyranone ring.

Introduction and Modification of the Butyl Side Chain

The butyl group at the C2 position can be introduced through various synthetic methods. A common approach is the reaction of a suitable pyranone precursor, such as a 2-unsubstituted or 2-activated pyranone, with an organometallic reagent like butyllithium or a butyl Grignard reagent. The stereoselectivity of this addition can be controlled by the existing stereocenter at C6 or by using a chiral catalyst.

Once the butyl side chain is in place, it can be further modified. For example, selective oxidation of the terminal methyl group could introduce a hydroxyl or carboxyl group, providing a handle for further derivatization. Halogenation of the butyl chain, followed by substitution reactions, could also be used to introduce a variety of functional groups.

Functionalization at the Ethoxy Position and other Ring Positions

The ethoxy group at the C6 position is part of a hemiacetal ether and can be modified under appropriate conditions. Acid-catalyzed exchange with other alcohols can lead to the formation of different 6-alkoxy derivatives. A palladium-catalyzed glycosylation reaction has been reported for the conversion of 6-carboxy-2H-pyran-3(6H)-ones into 6-alkoxy-2H-pyran-3(6H)-ones with complete retention of configuration, a method that could be adapted for derivatization. acs.org

The pyranone ring itself offers several possibilities for functionalization. The enone moiety is susceptible to Michael addition reactions, allowing for the introduction of substituents at the C4 position. The double bond can also participate in cycloaddition reactions, such as Diels-Alder reactions, where the pyranone acts as a dienophile. nih.gov Furthermore, the carbonyl group at C3 can be reduced to a hydroxyl group, which can then be further functionalized.

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound, several green chemistry approaches can be implemented to improve the sustainability of the process.

The use of multicomponent reactions (MCRs) is a key green strategy, as it allows for the construction of complex molecules in a single step, reducing the number of synthetic operations, solvent waste, and energy consumption. nih.gov The synthesis of pyran derivatives is often amenable to MCRs. nih.gov

Employing environmentally benign solvents, such as water, ethanol, or supercritical fluids, instead of hazardous organic solvents, is another important aspect of green chemistry. The development of catalytic reactions that can be performed in these green solvents is an active area of research.

Catalyst Development for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalysts is central to green chemistry. For the synthesis of pyranones, research has focused on creating catalysts that can be easily recovered and reused, such as heterogeneous catalysts. nih.gov Magnetic nanoparticles, for instance, can be used as a support for catalysts, allowing for their simple separation from the reaction mixture using an external magnet. researchgate.net

The use of biocatalysts, such as enzymes, is another promising green approach. Enzymes operate under mild conditions (temperature and pH) in aqueous media and can exhibit high chemo-, regio-, and stereoselectivity. Lipases, for example, can be used for the kinetic resolution of racemic pyranone precursors to obtain enantiomerically pure compounds.

The following table summarizes some green catalytic approaches that could be applied to the synthesis of pyranone derivatives, based on literature reports.

| Catalyst Type | Catalyst Example | Reaction Type | Green Advantages |

| Heterogeneous | Magnetically separable nanocatalyst | Multicomponent pyran synthesis | Reusability, ease of separation |

| Biocatalyst | Lipase | Kinetic resolution | Mild conditions, high selectivity, biodegradable |

| Organocatalyst | Proline derivatives | Asymmetric aldol/Michael reactions | Metal-free, low toxicity |

This data is illustrative and based on general green chemistry approaches for heterocyclic synthesis.

Biocatalytic Transformations and Enzymatic Approaches

The application of enzymes in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. While specific enzymatic routes for the synthesis of this compound are not yet extensively documented in the literature, the broader success of biocatalysis in the synthesis of related pyranone structures suggests a strong potential for the development of such methods.

Key enzymatic transformations that could be envisioned for the synthesis of this compound include enzyme-catalyzed cyclization reactions. For instance, hydrolases, such as lipases and esterases, could potentially catalyze the intramolecular cyclization of a suitable acyclic precursor. These enzymes are known for their versatility and ability to function in non-aqueous media, which can be advantageous for substrate solubility and reaction equilibrium.

Another promising avenue is the use of oxidoreductases. For example, alcohol dehydrogenases (ADHs) could be employed for the stereoselective reduction of a corresponding diketone precursor, establishing the chiral centers that may be present in derivatives of the target molecule. The high stereoselectivity of these enzymes would be particularly valuable in the synthesis of enantiomerically pure products.

Furthermore, lyases could be explored for the formation of key carbon-carbon bonds in the pyranone ring system. These enzymes catalyze addition reactions to double bonds or elimination reactions, which could be strategically employed in a synthetic pathway to construct the heterocyclic core.

To illustrate the potential of this approach, the following table presents hypothetical data for the enzymatic synthesis of a precursor to this compound, based on typical performance of biocatalytic reactions found in the literature for similar substrates.

| Enzyme Class | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |

| Lipase | Diethyl 2-butyl-4-oxononanedioate | Ethyl 2-butyl-6-oxo-3,4-dihydro-2H-pyran-5-carboxylate | 85 | N/A |

| Alcohol Dehydrogenase | 2-Butyl-2H-pyran-3,6(6H)-dione | 2-Butyl-6-hydroxy-2H-pyran-3(6H)-one | 92 | >99 |

Solvent Minimization and Alternative Media (e.g., Aqueous, Ionic Liquids)

The reduction or replacement of volatile organic compounds (VOCs) as reaction solvents is a key goal of green chemistry. The synthesis of pyranone derivatives in alternative media such as water and ionic liquids (ILs) has been explored with promising results.

Aqueous Synthesis

Performing organic reactions in water offers significant environmental and economic benefits. For the synthesis of this compound, an aqueous approach could be particularly attractive for reactions that involve polar intermediates or reagents. The unique properties of water, such as its high polarity and hydrogen bonding capacity, can sometimes lead to enhanced reaction rates and selectivities.

For example, a multicomponent reaction to assemble the pyranone ring could potentially be conducted in an aqueous medium, possibly with the aid of a surfactant or a phase-transfer catalyst to overcome solubility issues of non-polar reactants. The hydrophobic effect of water can also play a crucial role in promoting the association of reactants, thereby accelerating the reaction.

Ionic Liquids

Ionic liquids are salts with melting points below 100 °C and are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. They can act as both the solvent and the catalyst for a reaction.

In the context of synthesizing this compound, an ionic liquid could be chosen to enhance the rate and selectivity of the key ring-forming step. The tunable nature of ionic liquids, by modifying the cation and anion, allows for the design of a solvent system that is optimized for a specific transformation. For instance, a Brønsted acidic ionic liquid could catalyze a cyclization-dehydration sequence, while a basic ionic liquid could promote a condensation reaction.

The following table provides a hypothetical comparison of a key synthetic step for this compound in a conventional organic solvent versus alternative media, based on literature precedents for similar heterocyclic syntheses.

| Reaction Step | Conventional Solvent (Toluene) | Aqueous Medium (Water with surfactant) | Ionic Liquid ([bmim][HSO4]) |

| Yield (%) | 75 | 82 | 90 |

| Reaction Time (h) | 12 | 8 | 4 |

| Recyclability of Medium | No | Partial | Yes |

Chemical Reactivity and Transformation of 2 Butyl 6 Ethoxy 2h Pyran 3 6h One

Electrophilic and Nucleophilic Reactions of the Pyranone Ring System

The pyranone ring in 2-Butyl-6-ethoxy-2H-pyran-3(6H)-one is characterized by distinct regions of electrophilicity and nucleophilicity, which govern its reaction pathways with a variety of reagents.

Reactivity at the Enone Moiety

The α,β-unsaturated ketone, or enone, system is a dominant feature of the molecule's reactivity profile. This conjugated system possesses two primary electrophilic sites: the carbonyl carbon (C-3) and the β-carbon of the double bond (C-5).

Nucleophilic Addition: The enone system is susceptible to nucleophilic attack. While direct addition to the carbonyl group (1,2-addition) is possible, conjugate addition (Michael or 1,4-addition) to the C4-C5 double bond is often favored, especially with softer nucleophiles. The presence of the electron-withdrawing carbonyl group polarizes the double bond, making the C-5 position susceptible to attack. The reactivity of the α,β-enone system is considered essential for the biological activity observed in some 6-hydroxy-2H-pyran-3(6H)-one derivatives. nih.gov In related pyran-2-one systems, which also feature a conjugated system, the ring's carbon atoms at positions 2, 4, and 6 are noted as electrophilic sites. researchgate.net

Electrophilic Addition: The C4-C5 double bond can also undergo electrophilic addition. However, the electron-withdrawing nature of the adjacent carbonyl group deactivates the double bond towards electrophiles compared to a simple alkene. Reactions with strong electrophiles, such as halogens (e.g., Br₂), would likely proceed to yield di-halogenated products.

Reactions Involving the Ether Linkage and Alkyl Substituents

Ether Linkage: The ethoxy group at the anomeric C-6 position is a key functional handle. Like other ethers, this linkage is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions in the presence of a good nucleophile. masterorganicchemistry.com Treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) would protonate the ether oxygen, converting it into a good leaving group (ethanol). masterorganicchemistry.com Subsequent SN1 or SN2 attack by a halide ion at the C-6 position would lead to the formation of a 6-halopyranone derivative.

Alkyl Substituents: The butyl group at the C-2 position is a saturated alkyl chain and is generally unreactive under many conditions. Its primary influence is steric, potentially hindering the approach of reactants to the C-2 and C-3 positions of the ring. Under radical conditions (e.g., using N-bromosuccinimide with light initiation), allylic bromination could potentially occur at the C-4 position, though selectivity might be an issue.

Pericyclic Reactions and Rearrangements of this compound

The conjugated π-system of the pyranone ring allows it to participate in pericyclic reactions, most notably cycloadditions.

Diels-Alder Reactions: The enone moiety within the pyranone structure can function as a dienophile in Diels-Alder reactions. Research on optically active 2-alkoxy-2H-pyran-3(6H)-ones has shown their successful use as dienophiles in cycloadditions with dienes like butadiene and 2,3-dimethylbutadiene. nih.gov These reactions can be promoted by either thermal conditions or Lewis acids, with the latter often leading to higher yields and diastereoselectivities. nih.gov The diene is observed to approach from the less sterically hindered face of the pyranone ring. nih.gov Therefore, this compound is expected to react with suitable dienes to form bicyclic adducts, with the stereochemical outcome influenced by the substituents on the pyranone ring.

Rearrangements: Pyranone derivatives can undergo interesting rearrangement reactions, often initiated by nucleophiles. researchgate.net Nucleophilic attack can lead to the opening of the pyran ring, followed by recyclization to form different heterocyclic systems. researchgate.net For example, reactions with reagents like hydrazines or primary amines can lead to the formation of pyridones or other nitrogen-containing heterocycles. researchgate.net

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the pyranone ring and its substituents offer pathways to a variety of functionalized derivatives.

Selective Oxidation of Side Chains and Ring Positions

The pyranone ring contains several sites that are susceptible to oxidation.

Ring Positions: The allylic C-4 and C-6 positions are potential sites for oxidation. For instance, oxidation could introduce a hydroxyl group or further oxidize to a ketone. The synthesis of related 6-hydroxy-2H-pyran-3(6H)-ones is often achieved through the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols, a process known as the Achmatowicz reaction.

Enone System: The electron-deficient C4-C5 double bond can be epoxidized using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This would yield a corresponding epoxide, a versatile intermediate for further transformations.

Side Chains: The butyl group is relatively resistant to oxidation, but under harsh conditions (e.g., with KMnO₄ or CrO₃), it could be oxidized, potentially leading to chain cleavage or oxidation at the benzylic-like position if an aromatic ring were present.

Stereoselective Reduction of the Ketone and Olefinic Moieties

The ketone and the carbon-carbon double bond of the enone system are both reducible, and selective or stereoselective reduction can lead to a range of products.

Ketone Reduction: The carbonyl group at C-3 can be reduced to a secondary alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for this transformation. This reduction creates a new stereocenter at C-3, and the stereoselectivity can be influenced by the steric environment of the ring, potentially leading to a mixture of diastereomeric alcohols. Stereoselective reductions of similar pyranone systems have been achieved using reagents like LiAlH₄/LiI, which can afford syn-diastereomers. researchgate.net

Olefinic Moiety Reduction: The C4-C5 double bond can be reduced via catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst). This reaction would saturate the pyranone ring, yielding a dihydropyranone derivative. It is often possible to selectively reduce the double bond in the presence of the ketone, or to reduce both functionalities simultaneously under more forcing conditions.

Metal-Catalyzed Coupling Reactions and Other Carbon-Carbon Bond Formations

There is no available research data on the participation of this compound in metal-catalyzed coupling reactions or other carbon-carbon bond-forming transformations. The reactivity of the α,β-unsaturated ketone system within the dihydropyranone ring, as well as the potential for C-H activation at various positions, suggests that it could theoretically participate in reactions such as:

Heck Reaction: Coupling of the enone with an aryl or vinyl halide.

Suzuki, Stille, or Negishi Coupling: If a leaving group were introduced at the 4- or 5-position.

Michael Addition (1,4-conjugate addition): A common reaction for α,β-unsaturated ketones, which could involve organometallic reagents to form a C-C bond.

Radical Carbon-Carbon Bond Formation: Reactions initiated by radical species, potentially at the allylic positions. libretexts.org

However, no studies have been published that demonstrate these reactions on this compound. Research on related pyran systems has focused more on their synthesis via metal-catalyzed pathways or their use in cycloaddition reactions. acs.orgresearchgate.netrsc.org For instance, copper-catalyzed asymmetric allylic alkylation has been explored on racemic 3,6-dihydro-2H-pyrans to form C-C bonds, but these are structurally different from the target compound. nih.govresearchgate.net

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

A detailed analysis of the chemo-, regio-, and stereoselectivity of reactions involving this compound is not possible without experimental findings. The molecule possesses several reactive sites, including the carbonyl group, the carbon-carbon double bond, and the acetal (B89532) center at C6, which implies a complex selectivity profile.

Chemoselectivity: In the presence of a reagent that can react with both ketones and alkenes (e.g., a reducing agent or an organometallic nucleophile), the selectivity would be of critical interest. The electronic nature of the ethoxy group at the anomeric C6 position and the butyl group at C2 would influence the reactivity of the conjugated system.

Regioselectivity: For nucleophilic additions, the competition between 1,2-addition to the carbonyl group and 1,4-conjugate addition to the enone system would be a key factor. The nature of the nucleophile and the reaction conditions would be expected to dictate the regiochemical outcome.

Stereoselectivity: The compound has a stereocenter at C6 and another at C2. Reactions at the C4-C5 double bond or at the C3 carbonyl could create new stereocenters. The directing influence of the existing stereocenters (diastereoselectivity) would be crucial. For example, in Diels-Alder reactions of related 2-alkoxy-2H-pyran-3(6H)-ones, the approach of the diene is directed by the substituent at C2, leading to high diastereofacial selectivity. nih.gov Similarly, studies on sugar-derived 2-S-substituted-2H-pyran-3(6H)-ones have shown that the substituent at C2 can exert high stereocontrol in reduction and cycloaddition reactions. nih.gov However, without specific studies on the 2-butyl-6-ethoxy variant, any discussion remains theoretical.

Advanced Spectroscopic and Analytical Characterization of 2 Butyl 6 Ethoxy 2h Pyran 3 6h One

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 2-Butyl-6-ethoxy-2H-pyran-3(6H)-one, HRMS would confirm its elemental formula of C₁₁H₁₈O₃.

Furthermore, by employing techniques such as collision-induced dissociation (CID), the fragmentation pathways of the parent ion can be studied. This provides valuable structural information by revealing stable fragments and characteristic losses. For the target molecule, expected fragmentation might include the loss of the butyl group, the ethoxy group, or cleavage of the pyran ring. A detailed analysis of these fragments would help to piece together the connectivity of the molecule.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | 199.1334 | Data not available | Parent ion |

| [M-C₄H₉]⁺ | 142.0603 | Data not available | Loss of butyl group |

| [M-OC₂H₅]⁺ | 154.0916 | Data not available | Loss of ethoxy group |

Note: The data in this table is hypothetical and serves as an illustration of what would be expected from an HRMS experiment.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in this compound.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

¹H NMR would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration).

¹³C NMR would show the number of unique carbon atoms and their chemical shifts, indicating the types of functional groups present (e.g., carbonyl, olefinic, aliphatic).

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, establishing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Quantitative NMR for Purity Assessment and Reaction Monitoring

Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of a signal from the analyte to that of a known, high-purity internal standard. nih.gov This method is highly accurate and can be used to monitor the progress of a reaction by quantifying the disappearance of starting materials and the appearance of products over time. nih.gov

Solid-State NMR for Polymorph Characterization

In the event that this compound is a crystalline solid, solid-state NMR (ssNMR) could be used to study its structure in the solid phase. sigmaaldrich.comnih.gov This is particularly useful for characterizing different crystalline forms, or polymorphs, which can have different physical properties. sigmaaldrich.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of specific functional groups. For this compound, key vibrational bands would be expected for the carbonyl (C=O) group of the ketone, the C-O-C ether linkages, and the C-H bonds of the alkyl groups. The resulting spectrum provides a unique "fingerprint" for the molecule.

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (Ketone) | 1700-1725 | IR, Raman |

| C-O-C (Ether) | 1050-1250 | IR, Raman |

| C-H (Aliphatic) | 2850-3000 | IR, Raman |

| C=C (Olefinic) | 1640-1680 | IR, Raman |

Note: The data in this table is based on typical ranges for the indicated functional groups.

X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration Assignment

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination and Conformation

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemical properties of chiral molecules like this compound. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral sample.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule. For this compound, which possesses at least two stereocenters (at C2 and C6), CD spectroscopy can be instrumental. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the chromophores and auxochromes within the molecule. mdpi.comnih.gov For instance, the n→π* transition of the carbonyl group in the pyranone ring is inherently chiral and will give rise to a distinct CD signal. The experimental CD spectrum can be compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT), to assign the absolute configuration of the enantiomers. mdpi.com

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD and CD are related through the Kronig-Kramers transforms. While CD spectra show distinct peaks, ORD curves exhibit a characteristic S-shape across an absorption band, known as a Cotton effect. The sign of the Cotton effect in the ORD curve can also be used to deduce stereochemical information.

For determining enantiomeric excess (e.e.), chiroptical techniques are highly valuable. The magnitude of the CD or ORD signal is directly proportional to the concentration difference between the two enantiomers in a mixture. researchgate.netchiralpedia.com By comparing the specific rotation or the CD signal of a sample to that of the pure enantiomer, the enantiomeric excess can be accurately calculated using the following formula:

e.e. (%) = ([α]observed / [α]max) × 100

where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.

Table 1: Hypothetical Chiroptical Data for this compound Enantiomers

| Property | (+)-Enantiomer | (-)-Enantiomer | Racemic Mixture |

| Specific Rotation ([α]D) | > 0 | < 0 | 0 |

| CD (λmax, nm) | Positive Cotton Effect | Negative Cotton Effect | No Signal |

| ORD (Cotton Effect) | Positive | Negative | No Signal |

This table presents expected chiroptical properties. Actual values would need to be determined experimentally.

Advanced Chromatographic Methods for Separation, Purity Assessment, and Trace Analysis

Advanced chromatographic techniques are essential for the separation of enantiomers, assessment of chemical purity, and detection of trace amounts of this compound in complex matrices.

Chiral Chromatography for Enantiomeric Separation

The separation of the enantiomers of this compound requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. researchgate.netchiralpedia.com

For a compound like this compound, which contains a lactone, an ether linkage, and an alkyl chain, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often a good starting point. phenomenex.comnih.gov These CSPs can form transient diastereomeric complexes with the enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. sigmaaldrich.com

The development of a chiral HPLC method would involve screening different CSPs and mobile phase compositions (both normal and reversed-phase) to achieve baseline separation of the enantiomers. nih.govsigmaaldrich.com

Table 2: Exemplary Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |

| Mobile Phase | Hexane/Isopropanol or Acetonitrile/Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/Vis or Circular Dichroism Detector |

| Temperature | Ambient or Controlled (e.g., 25 °C) |

This table outlines typical starting conditions for developing a chiral HPLC separation method. Optimization would be required for the specific compound.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex mixtures, such as natural extracts or food products, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable. amazonaws.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both quantification and structural confirmation. researchgate.netnih.gov An LC system, potentially with a chiral column, separates the components of the mixture. The eluent is then introduced into the mass spectrometer. In a tandem MS instrument (like a triple quadrupole), the parent ion corresponding to the protonated or adducted molecule of interest is selected in the first quadrupole, fragmented in the collision cell, and specific fragment ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection of the compound at very low levels, even in the presence of co-eluting matrix components. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another highly sensitive and selective technique, particularly suitable for volatile and thermally stable compounds. imist.mayoutube.com If this compound is sufficiently volatile, or can be made so through derivatization, GC-MS/MS offers excellent chromatographic resolution. nih.govresearchgate.net Similar to LC-MS/MS, the use of tandem mass spectrometry in MRM mode allows for trace-level quantification and unambiguous identification. nih.gov

Table 3: Potential Mass Spectrometric Transitions for LC-MS/MS or GC-MS/MS Analysis

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Application |

| [M+H]+ or [M+Na]+ | Fragment A | Fragment B | Quantification and Confirmation |

This table illustrates the principle of MRM for the analysis of the target compound. The actual m/z values would need to be determined through infusion of a pure standard into the mass spectrometer.

Theoretical and Computational Investigations of 2 Butyl 6 Ethoxy 2h Pyran 3 6h One

The Untouched Landscape of Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular properties. However, for 2-Butyl-6-ethoxy-2H-pyran-3(6H)-one, these powerful tools have yet to be applied and documented.

Density Functional Theory (DFT): An Unwritten Chapter

Density Functional Theory (DFT) stands as a versatile and widely used method for investigating the geometric and electronic properties of molecules. For this compound, a DFT study would be invaluable. Such an investigation would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This would be followed by a conformational analysis to identify various low-energy conformers arising from the flexibility of the butyl and ethoxy side chains. The relative energies of these conformers would provide a picture of the molecule's preferred shapes.

While general principles of chemistry allow us to infer that the pyranone ring will have a specific conformation and the side chains will exhibit rotational freedom, precise bond lengths, bond angles, and dihedral angles for this specific molecule remain uncalculated.

Frontier Molecular Orbital (FMO) Analysis: Predicting Reactivity in Silence

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for predicting a molecule's reactivity and its likely reaction pathways. The energies and spatial distributions of the HOMO and LUMO of this compound have not been reported. Such an analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack, offering predictive power for its chemical behavior in various reactions. Without these calculations, our understanding of its reactivity is based on general knowledge of the pyranone scaffold rather than specific data for this compound.

Prediction of Spectroscopic Properties: Awaiting a Virtual Spectrum

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are instrumental in confirming the structure of a synthesized compound and interpreting experimental spectra. For this compound, no such theoretical spectra have been published. The generation of this data would require dedicated computational studies.

Molecular Dynamics Simulations: The Unexplored Conformational Dance

Molecular dynamics (MD) simulations could provide a dynamic picture of this compound, revealing how it samples different conformations over time and how it interacts with solvent molecules or other chemical species. This would be particularly insightful for understanding its behavior in solution and its potential interactions in a biological or material science context. To date, no MD simulation studies have been reported for this compound.

In Silico Modeling of Reaction Mechanisms: Syntheses in Theory

While synthetic routes to various pyranone derivatives exist, in silico modeling of the reaction mechanisms leading to or involving this compound has not been documented. Such studies would involve calculating the transition state structures and activation energies for each step of a proposed synthesis, providing a deeper understanding of the reaction's feasibility and potential byproducts.

Quantitative Structure-Property Relationship (QSPR) Modeling: A Predictive Framework Yet to Be Built

Quantitative Structure-Property Relationship (QSPR) modeling uses statistical methods to correlate the chemical structure of a molecule with its physical or chemical properties. To develop a QSPR model that could predict properties of this compound, a dataset of related pyranone derivatives with known properties and calculated molecular descriptors would be required. While QSPR studies on broader classes of compounds exist, a specific model encompassing this particular pyranone has not been developed.

Advanced Applications and Material Science Perspectives of 2 Butyl 6 Ethoxy 2h Pyran 3 6h One

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

Pyranones are highly regarded as versatile synthons in organic synthesis. Their inherent functionality, including a reactive α,β-unsaturated ketone system, makes them ideal starting points for constructing more complex molecular architectures. nih.gov The synthesis of pyranone derivatives themselves is often achieved through established methodologies like the Achmatowicz rearrangement, which transforms furan (B31954) derivatives into 2H-pyran-3(6H)-ones. tubitak.gov.trtubitak.gov.tr This reaction provides a reliable route to functionalized pyranones that can serve as chiral building blocks for natural product synthesis. nih.govnih.gov

The structure of 2-Butyl-6-ethoxy-2H-pyran-3(6H)-one incorporates several reactive sites. The enone moiety is susceptible to Michael additions, allowing for the introduction of a wide range of nucleophiles. The ketone can undergo reactions typical of carbonyl compounds, and the ethoxy group at the anomeric center can be manipulated, making the molecule a valuable intermediate. Pyranone natural products have inspired the development of new catalytic reactions, underscoring their importance as synthetic targets and precursors. nih.govnih.gov While specific applications of this exact compound are not widely documented, its structural features position it as a potent building block for creating diverse and complex molecules, including analogues of biologically active compounds. tubitak.gov.tr

Potential in Materials Science and Polymer Chemistry as a Monomer or Precursor

The field of materials science has seen a growing interest in pyranone derivatives for the development of novel functional materials. Pyranones are recognized as useful key synthons for creating various π-conjugated systems, which are fundamental to applications in electronics and photonics. researchgate.net Specifically, certain donor-acceptor pyranone derivatives have demonstrated bright fluorescence in the solid state, leading to their use in the fabrication of Organic Light-Emitting Devices (OLEDs). researchgate.net These materials can be systematically tuned by altering substituents to achieve desired photophysical properties, such as specific emission colors. researchgate.net

Although polymerization of this compound has not been specifically detailed in the literature, its unsaturated structure suggests potential as a monomer or co-monomer in polymerization reactions. The double bond within the pyran ring could participate in addition polymerization, while the functional groups offer sites for condensation polymerization or post-polymerization modification. The butyl and ethoxy groups would influence the physical properties of a resulting polymer, such as solubility, glass transition temperature, and mechanical characteristics. The pyranone core's potential to form π-conjugated systems could be exploited in the design of conductive or emissive polymers. researchgate.net

Table 1: Potential Applications of Pyranone Derivatives in Materials Science

| Application Area | Role of Pyranone Derivative | Potential Property Conferred | Research Finding |

| Organic Light-Emitting Devices (OLEDs) | Emissive Layer Component | Bright fluorescence, Tunable emission | Donor-acceptor pyranones used to create highly emissive materials for OLEDs. researchgate.net |

| Functional Polymers | Monomer or Precursor | Enhanced solubility, specific thermal properties | The unsaturated nature of the pyranone ring allows for its potential inclusion in polymer chains. |

| π-Conjugated Systems | Synthetic Synthon | Electronic and Photonic Properties | Pyranones are valuable for developing various π-conjugated systems for material science applications. researchgate.net |

Exploration in Flavor and Fragrance Industry for Novel Aroma Compounds

Pyran derivatives are of significant interest to the flavor and fragrance industry due to their wide range of olfactory properties. Many pyrans are known to possess desirable aroma profiles, often described as floral, green, fruity, or woody. google.comgoogleapis.com For instance, certain pyran derivatives are noted for having a fresh, green, tomato-leaf character with excellent stability, making them valuable ingredients in perfume compositions. google.comgoogle.com The development of new fragrant pyran derivatives is an ongoing challenge, as these compounds blend well with other ingredients and show good stability in various consumer product bases. googleapis.com

The molecular structure of this compound, with its combination of an ether linkage, a butyl chain, and the pyranone core, suggests it could possess a unique and complex aroma profile. While its specific scent is not publicly characterized, related compounds in the pyrazine (B50134) family, which also feature a six-membered heterocyclic ring, contribute nutty and green notes to fragrances. scentjourner.com The structural similarity to compounds like rose oxide, a key component in rose fragrance, further hints at its potential in this sector. mdpi.com The synthesis of novel pyran derivatives is a key area of research for creating new fragrance and flavor compounds. googleapis.com

Table 2: Aroma Profiles of Related Heterocyclic Compounds

| Compound Class | Example Compound | Associated Aroma Notes | Reference |

| Pyran Derivatives | Various patented compounds | Green, floral, fruity, woody, rose, neroli | google.comgoogleapis.com |

| Pyrazine Derivatives | 2-isobutyl-3-methoxypyrazine | Green, leafy, fresh-cut grass | scentjourner.com |

| Pyrazine Derivatives | 2-Methoxy-3-sec-butylpyrazine | Earthy, grounding | scentjourner.com |

| Monoterpene Oxides | Rose Oxide | Key component of rose fragrance | mdpi.com |

Applications in Agrochemicals and Industrial Chemistry

The pyran scaffold is present in a variety of biologically active molecules, including those with applications in agriculture. Research has shown that pyran derivatives can possess insecticidal and herbicidal properties. nih.gov Furthermore, derivatives of 2H-pyran-3(6H)-one have demonstrated significant antimicrobial activity, particularly against gram-positive bacteria. nih.gov This bioactivity is often linked to the α,β-unsaturated enone system, which is a structural feature of this compound. nih.gov

The development of new agrochemicals is critical for crop protection, and the structural diversity of pyran derivatives makes them an interesting class of compounds for screening. nih.gov While specific studies on the agrochemical properties of this compound are not available, its chemical relatives have shown promise. The synthesis of libraries of pyran derivatives through efficient, multi-component reactions is a common strategy for discovering new bioactive molecules for both pharmaceutical and agrochemical use. nih.govencyclopedia.pub

Development as a Chemical Standard or Analytical Reference Material

The production of any chemical compound for commercial or research purposes necessitates the availability of a pure, well-characterized sample to serve as an analytical reference standard. Such standards are crucial for quality control, method validation, and regulatory compliance. The synthesis of this compound would yield a distinct chemical entity that can be purified and characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography. frontiersin.orgresearchgate.netresearchgate.netnih.gov

Once its identity and purity are unequivocally established, this compound could be utilized as a reference material. For example, if this compound were used as a fragrance ingredient or an intermediate in drug synthesis, a certified standard would be required to quantify its presence and purity in final products or reaction mixtures. While there is no current evidence of it being marketed as a certified reference material, its stable chemical nature makes it a suitable candidate should a commercial application arise. sigmaaldrich.combldpharm.com

Utility as a Ligand in Coordination Chemistry or Catalysis

Heterocyclic compounds containing oxygen and nitrogen atoms are widely used as ligands in coordination chemistry. The pyranone structure, with its carbonyl oxygen and ring ether oxygen, possesses potential coordination sites for metal ions. The formation of metal complexes with organic ligands can lead to novel materials with interesting catalytic, magnetic, or optical properties. nih.govresearchgate.net For example, iron complexes featuring various pincer ligands are explored as catalyst precursors for a range of chemical transformations. acs.orgnih.gov

While the direct use of this compound as a ligand is not documented, the broader class of pyranones and related heterocycles have been successfully used to synthesize coordination complexes. researchgate.net The lone pair electrons on the carbonyl and ether oxygens of the pyranone ring could chelate to a metal center. The resulting metal complex's properties would be influenced by the butyl and ethoxy substituents. Such complexes could be investigated for their catalytic activity in reactions like oxidation, reduction, or carbon-carbon bond formation, an area where transition metal complexes of heterocyclic ligands have shown considerable promise. researchgate.netdigitellinc.com

Emerging Research Directions and Future Prospects for 2 Butyl 6 Ethoxy 2h Pyran 3 6h One

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of pyranone frameworks is a dynamic area of research, with a continuous drive towards more efficient and selective methodologies. Traditional methods are often being supplanted by innovative strategies that offer improved yields, reduced reaction times, and greater functional group tolerance. For a molecule like 2-Butyl-6-ethoxy-2H-pyran-3(6H)-one, these advancements are crucial for enabling its broader investigation and application.

One promising approach involves the use of catalytic systems that can facilitate complex bond formations in a single step. For instance, efficient and concise total syntheses of naturally occurring pyranochalcones have been achieved using ethylenediamine (B42938) diacetate-catalyzed benzopyran formation as a key step. nih.gov Another key strategy is the one-step synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones through tin(IV) chloride-promoted glycosylation and rearrangement of acetoxy-D-xylal derivatives. nih.gov Such methods offer a streamlined pathway to enantiomerically pure pyranones, which is of significant interest for various applications.

Furthermore, multicomponent reactions are emerging as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials. A recently developed method for the synthesis of functionalized 2H-pyrans involves a catalytic reaction of an oxirane, an alkyne, and a malonate, proceeding through a 6-exo-dig cyclization pathway. researchgate.net This strategy allows for the creation of three covalent bonds in a single pot, highlighting the efficiency of modern synthetic methods.

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Catalytic Benzopyran Formation | Efficiency, conciseness | A streamlined synthesis from readily available precursors. nih.gov |

| Tin(IV) Chloride-Promoted Glycosylation | One-step, enantioselective | Access to optically pure forms of the target compound. nih.gov |

| Multicomponent Cyclization | High atom economy, complexity generation | Rapid assembly of the pyranone core with desired substituents. researchgate.net |

| Diels-Alder Cycloadditions | High stereoselectivity | Controlled introduction of stereocenters in the pyranone ring. nih.gov |

Exploration of Unconventional Reactivity Patterns

Beyond its synthesis, understanding the reactivity of this compound is paramount for unlocking its full potential. The pyranone core is a versatile building block, and researchers are actively exploring its unconventional reactivity patterns to generate novel molecular diversity.

One area of focus is the use of pyranones as dienophiles in Diels-Alder cycloadditions. Optically active 2-alkoxy-2H-pyran-3(6H)-ones have been successfully employed in such reactions with dienes like 2,3-dimethylbutadiene and butadiene, leading to cycloadducts with high diastereoselectivity, especially under Lewis acid promotion. nih.gov This reactivity opens up avenues for the synthesis of complex polycyclic systems.

The reactivity of pyranones can also be tuned through coordination to metal centers. For example, areneruthenium complexes of pyranones have been synthesized and their reactivity explored. rsc.org These complexes can undergo further reactions, such as substitution with other ligands, offering a handle to modulate the electronic properties and reactivity of the pyranone ring. Theoretical studies, such as those using density functional theory (DFT), are also being employed to unveil the reactivity of pyranones in cycloaddition reactions with strained alkynes, providing insights that can guide experimental design. rsc.org

| Reaction Type | Reactant | Key Outcome |

| Diels-Alder Cycloaddition | Dienes (e.g., butadiene) | Formation of complex polycyclic structures with high stereocontrol. nih.gov |

| Nucleophilic Attack | Nucleophiles | Functionalization of the pyranone ring. nih.gov |

| Coordination Chemistry | Metal precursors (e.g., ruthenium) | Formation of organometallic complexes with tunable reactivity. rsc.org |

| Strain-Promoted Cycloaddition | Strained alkynes | Investigation of inverse electron demand Diels-Alder reactions. rsc.org |

Integration into Advanced Functional Materials

The unique electronic and structural features of the pyranone scaffold make it an attractive candidate for incorporation into advanced functional materials. While the application of this compound itself is yet to be explored in this context, the broader class of pyranones has shown promise in materials science. elsevier.com

Pyranone derivatives are being investigated for their potential use as organic semiconductors, liquid crystals, and components of organic light-emitting diodes (OLEDs). elsevier.com Their ability to form ordered structures and participate in charge transport makes them suitable for these applications. The development of semiconducting chalcocarbogels, for instance, highlights the innovative use of organic moieties in creating high-capacity and stable electrodes for lithium-ion batteries. acs.org The integration of pyranone units into such hybrid materials could lead to novel properties and enhanced performance.

Application of Machine Learning and AI in Design and Synthesis

The fields of organic chemistry and materials science are being revolutionized by the advent of machine learning (ML) and artificial intelligence (AI). mdpi.comoup.com For a target molecule like this compound, these computational tools offer immense potential to accelerate its discovery and development.

Multidisciplinary Research Bridging Organic Chemistry with Materials Science and Chemical Engineering

The future of research on this compound and related compounds lies in a multidisciplinary approach that integrates organic chemistry, materials science, and chemical engineering. The synthesis of the molecule is the domain of the organic chemist, but its application in advanced materials requires the expertise of materials scientists to characterize its physical and electronic properties. elsevier.com

Chemical engineers will play a crucial role in scaling up the synthesis of promising pyranone-based materials for practical applications. This collaborative effort is essential to translate fundamental discoveries in the laboratory into real-world technologies. The journey from a novel molecule to a functional device or material is a complex one that necessitates a seamless interplay between these scientific and engineering disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.